molecular formula C4H4K2O6 B7823210 dipotassium;2,3-dihydroxybutanedioate

dipotassium;2,3-dihydroxybutanedioate

Cat. No.: B7823210
M. Wt: 226.27 g/mol
InChI Key: AVTYONGGKAJVTE-UHFFFAOYSA-L
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Description

Compound “dipotassium;2,3-dihydroxybutanedioate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “dipotassium;2,3-dihydroxybutanedioate” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain the target compound.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Use of continuous flow reactors.
  • Implementation of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Compound “dipotassium;2,3-dihydroxybutanedioate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].

Scientific Research Applications

Compound “dipotassium;2,3-dihydroxybutanedioate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of compound “dipotassium;2,3-dihydroxybutanedioate” involves its interaction with specific molecular targets and pathways. This may include:

  • Binding to specific receptors or enzymes.
  • Modulating specific signaling pathways.
  • Inducing or inhibiting specific biological processes.

Comparison with Similar Compounds

  • Compound “CID 1234567”
  • Compound “CID 2345678”
  • Compound “CID 3456789”

Comparison: Compound “dipotassium;2,3-dihydroxybutanedioate” is unique due to its specific chemical structure and properties, which differentiate it from similar compounds. For example, it may have higher potency, selectivity, or stability compared to its analogs.

Properties

IUPAC Name

dipotassium;2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYONGGKAJVTE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4K2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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